Cas no 2640968-83-6 (2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole)
![2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole structure](https://ja.kuujia.com/scimg/cas/2640968-83-6x500.png)
2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole 化学的及び物理的性質
名前と識別子
-
- 2640968-83-6
- 2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
- F6783-5573
- AKOS040728228
- (3,5-Dimethoxyphenyl)[hexahydro-5-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)pyrrolo[3,4-c]pyrrol-2(1H)-yl]methanone
-
- インチ: 1S/C20H22N6O3/c1-28-16-5-13(6-17(7-16)29-2)20(27)25-10-14-8-24(9-15(14)11-25)19-4-3-18-22-21-12-26(18)23-19/h3-7,12,14-15H,8-11H2,1-2H3
- InChIKey: SYNBQRFFXILXOU-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(OC)=CC(OC)=C1)(N1CC2CN(C3=NN4C=NN=C4C=C3)CC2C1)=O
計算された属性
- せいみつぶんしりょう: 394.17533859g/mol
- どういたいしつりょう: 394.17533859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 583
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 85.1Ų
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 4.38±0.30(Predicted)
2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6783-5573-20mg |
2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole |
2640968-83-6 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6783-5573-50mg |
2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole |
2640968-83-6 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6783-5573-1mg |
2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole |
2640968-83-6 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6783-5573-100mg |
2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole |
2640968-83-6 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6783-5573-4mg |
2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole |
2640968-83-6 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6783-5573-30mg |
2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole |
2640968-83-6 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6783-5573-2μmol |
2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole |
2640968-83-6 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6783-5573-20μmol |
2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole |
2640968-83-6 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6783-5573-5mg |
2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole |
2640968-83-6 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6783-5573-25mg |
2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole |
2640968-83-6 | 25mg |
$109.0 | 2023-09-07 |
2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole 関連文献
-
1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrroleに関する追加情報
Introduction to Compound CAS No. 2640968-83-6: 2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
The compound with the Chemical Abstracts Service (CAS) number 2640968-83-6, known as 2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications.
Structural Characteristics: The compound consists of a central octahydropyrrolo[3,4-c]pyrrole core, which is a bicyclic heterocyclic system. This core is functionalized with a 3,5-dimethoxybenzoyl group at the 2-position and a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group at the 5-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule.
Biological Activity: Recent studies have highlighted the potential of this compound in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that 2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole exhibits potent anti-inflammatory and anti-cancer activities. The compound has been found to inhibit the activity of key enzymes involved in inflammatory pathways and to induce apoptosis in cancer cells.
Mechanism of Action: The mechanism by which this compound exerts its biological effects is multifaceted. It has been proposed that the 3,5-dimethoxybenzoyl group plays a crucial role in modulating the interaction with target proteins, while the [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety contributes to the overall stability and bioavailability of the molecule. Additionally, the octahydropyrrolo[3,4-c]pyrrole core provides a scaffold that facilitates specific binding to cellular targets.
Synthetic Pathways: The synthesis of 2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole involves a series of well-defined chemical reactions. A common approach involves the coupling of an appropriately substituted octahydropyrrolo[3,4-c]pyrrole derivative with a 3,5-dimethoxybenzoyl chloride intermediate followed by the introduction of the [1,2,4]triazolo[4,3-b]pyridazin-6-yl group through a nucleophilic substitution reaction. This synthetic route has been optimized to achieve high yields and purity levels.
Clinical Applications: The potential clinical applications of this compound are diverse and promising. Ongoing clinical trials are evaluating its efficacy in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, preclinical studies have demonstrated its potential as an anti-cancer agent for treating solid tumors and hematological malignancies. The compound's ability to target multiple pathways involved in disease progression makes it an attractive candidate for further development.
Toxicity and Safety Profile: Preliminary toxicity studies have indicated that 2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole exhibits a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects. These studies are crucial for ensuring patient safety and optimizing dosing regimens.
FUTURE DIRECTIONS AND RESEARCH OUTLOOK: The future research on this compound is likely to focus on optimizing its pharmacological properties and exploring new therapeutic applications. Advances in computational chemistry and high-throughput screening technologies will play a key role in identifying structural modifications that enhance its potency and selectivity. Collaborative efforts between academia and industry will be essential for translating these findings into clinical practice.
In conclusion, 2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3, 4-c ] pyrrole strong > (CAS No . 2640968 - 83 - 6 ) represents a promising lead compound with significant potential for therapeutic applications . Its unique structural features , coupled with its diverse biological activities , make it an exciting area of ongoing research . As more data becomes available , it is anticipated that this compound will contribute significantly to the development of novel treatments for various diseases . p >
2640968-83-6 (2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole) 関連製品
- 17082-62-1((2-oxocyclobutyl) acetate)
- 6081-87-4(2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide)
- 2227930-62-1(tert-butyl 2-(2S)-2-hydroxypropylmorpholine-4-carboxylate)
- 1505719-40-3(3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine)
- 1157477-77-4(1-Propanol, 3-[[1-(3-bromophenyl)propyl]amino]-)
- 2228566-60-5(2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole)
- 2169001-88-9(methyl 3-1-(aminomethyl)cyclopropylbenzoate)
- 919896-15-4(N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide)
- 904325-80-0([1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-)
- 1442111-19-4(6-azetidin-3-yl-2-methylpyrimidin-4-ol)




